molecular formula C13H15N3O3 B11025864 3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide

3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide

Cat. No.: B11025864
M. Wt: 261.28 g/mol
InChI Key: MOSPMZNYVZRQJN-UHFFFAOYSA-N
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Description

3-(3-Methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a heterocyclic compound featuring a central propanamide linker connecting a 3-methoxy-substituted 1,2-oxazole ring and a 6-methylpyridin-2-yl group. The oxazole ring, a five-membered aromatic heterocycle with oxygen and nitrogen atoms, is substituted with a methoxy group at position 3, which enhances electron density and may influence binding interactions. The 6-methylpyridine moiety introduces steric and electronic effects that could modulate solubility and target engagement.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide

InChI

InChI=1S/C13H15N3O3/c1-9-4-3-5-11(14-9)15-12(17)7-6-10-8-13(18-2)16-19-10/h3-5,8H,6-7H2,1-2H3,(H,14,15,17)

InChI Key

MOSPMZNYVZRQJN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCC2=CC(=NO2)OC

Origin of Product

United States

Biological Activity

The compound 3-(3-methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide is a novel organic molecule with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, synthesis pathways, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3C_{13}H_{15}N_{3}O_{3}, with a molecular weight of 261.28 g/mol. The compound features a propanamide backbone, a methoxy-substituted oxazole ring, and a methylpyridine moiety, which are significant in medicinal chemistry for targeting various biological pathways.

Structural Comparison

Compound NameStructureNotable Features
4-Methylpyridine DerivativeC7H9NSimple pyridine structure without oxazole
MethoxybenzamideC9H11NO2Lacks the oxazole ring; simpler structure
5-MethoxyoxazoleC6H7NO2Contains oxazole but lacks pyridine substitution

The presence of both an oxazole and a methylpyridine moiety in this compound distinguishes it from others, suggesting unique properties and potential applications in drug design.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have shown that derivatives containing oxazole units can induce apoptosis in various cancer cell lines. In particular:

  • Cytotoxicity Studies : The compound demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7), melanoma (MEL-8), and acute lymphoblastic leukemia (CEM-13) cell lines with IC50 values in the micromolar range .

The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. For example:

  • Apoptosis Induction : Flow cytometry assays revealed that the compound activates apoptotic pathways in cancer cells by increasing p53 expression levels and caspase-3 cleavage, leading to programmed cell death .

Interaction Studies

Understanding the pharmacodynamics of this compound is crucial for its development as a therapeutic agent. Interaction studies may include:

  • Binding Affinity : Evaluating how well the compound binds to target proteins involved in cancer progression.
  • Selectivity : Assessing its selectivity towards cancerous versus non-cancerous cells.

Synthesis Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : Utilizing methoxy-substituted precursors.
  • Amidation Reaction : Coupling the oxazole derivative with a methylpyridine moiety.

These methods allow for the creation of this compound in a laboratory setting, facilitating further studies into its biological activity.

Case Studies

Several studies have highlighted the biological potential of compounds related to this compound:

  • Study on Oxadiazole Derivatives : A recent study demonstrated that oxadiazole derivatives exhibited higher cytotoxicity against various cancer cell lines compared to standard chemotherapeutics like doxorubicin .
  • Antiproliferative Effects : Another study indicated that certain derivatives showed significant antiproliferative activity with IC50 values as low as 0.65 µM against MCF-7 cells .

Comparison with Similar Compounds

Table 1: Key Structural Features and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features
3-(3-Methoxy-1,2-oxazol-5-yl)-N-(6-methylpyridin-2-yl)propanamide 1,2-Oxazole + pyridine Methoxy (oxazole), methyl (pyridine) ~261* Balanced lipophilicity; potential for hydrogen bonding via amide and pyridine nitrogen.
Zeteletinib (C25H23F3N4O4) [] Quinoline + pyridine + 1,2-oxazole Trifluoromethyl, methoxy (quinoline) 500.48 Fluorinated groups enhance metabolic stability; quinoline core improves kinase selectivity.
3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanamide [] 1,2,4-Oxadiazole + pyridine Pyridin-3-yl (oxadiazole) ~230* Oxadiazole’s nitrogen-rich core may improve π-π stacking; reduced steric bulk compared to oxazole.
5-Cyclopropoxy-N-((3-methylpyridin-2-yl)carbamothioyl)picolinimidamide [] Thiadiazole + pyridine Cyclopropoxy (pyridine), methyl (pyridine) ~403.47 Thiadiazole’s sulfur atom increases polarizability; cyclopropoxy group may enhance bioavailability.

*Calculated based on molecular formula.

Key Comparisons

Heterocyclic Core Modifications

  • Oxazole vs. Oxadiazole : Replacing the 1,2-oxazole in the target compound with 1,2,4-oxadiazole (as in ) introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Oxadiazoles are often more metabolically stable but may reduce solubility due to increased hydrophobicity .
  • Oxazole vs. Sulfur’s larger atomic radius may improve binding to metal ions in enzymatic active sites .

Substituent Effects

  • Methoxy vs. Trifluoromethyl : The methoxy group in the target compound is electron-donating, while zeteletinib’s trifluoromethyl group () is electron-withdrawing. This difference impacts electronic distribution and binding affinity to targets like kinases .
  • 6-Methylpyridine vs.

Pharmacokinetic Implications

  • Fluorinated analogs (e.g., ’s trifluoromethylphenyl-oxazole) exhibit enhanced metabolic stability due to fluorine’s resistance to oxidative degradation .

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